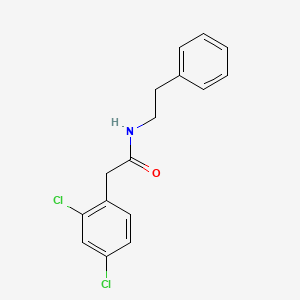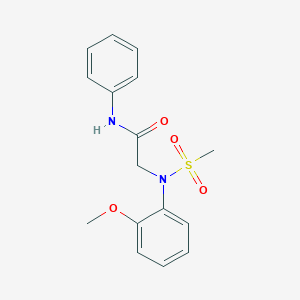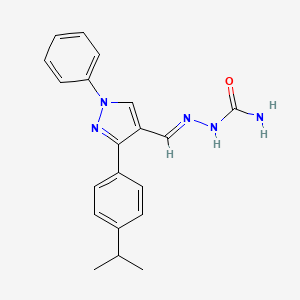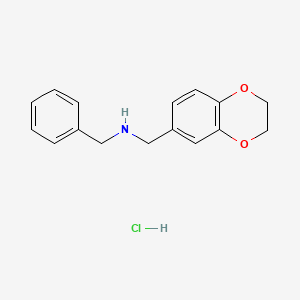
2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide often involves the reaction of chlorophenol with dichloroacetamide derivatives. For example, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using 4-chlorophenol on N-phenyl dichloroacetamide, prepared from dichloroacetyl chloride and aniline. The process used tetrahydrofuran (THF) as the organic solvent in the presence of anhydrous potassium carbonate, achieving a yield of 75% under optimized conditions (Tao Jian-wei, 2009).
Molecular Structure Analysis
Quantum chemical calculations have provided insights into the molecular structural parameters, vibrational frequencies, and thermodynamic properties of dichloro-N-(dichlorophenyl) acetamide derivatives. Studies using density functional theory (DFT) have mapped the molecular electrostatic potential, helping predict sites and relative reactivities towards electrophilic and nucleophilic attacks (N. Choudhary et al., 2014).
科学的研究の応用
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research highlights the development of new chemical entities with potential as anticancer, anti-inflammatory, and analgesic agents using the Leuckart synthetic pathway. A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, featuring 1-phenylethylamine as the basic moiety attached to substituted phenols, were assessed for their activities. Among these, the compound with halogens on the aromatic ring demonstrated significant anticancer and anti-inflammatory activity, with one specific compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showing promise as a therapeutic agent due to its exhibited activities (Rani, Pal, Hegde, & Hashim, 2014).
Quantum Chemical Calculations for Material Science
Quantum chemical calculations have been conducted on compounds related to 2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide to determine their conformation, vibrational spectroscopic, electronic, and thermodynamic properties. Density Functional Theory (DFT) was used to explore these properties, aiding in understanding the molecule's behavior towards electrophilic and nucleophilic attacks. This research provides insights into the molecule's potential applications in material science, particularly in designing materials with specific electronic and structural properties (Choudhary, Agarwal, Gupta, & Tandon, 2014).
Crystal Structure Analysis for Drug Design
The crystal structures of derivatives related to 2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide have been determined, providing insights into their potential for drug design. These structures reveal how weak intermolecular interactions, such as hydrogen bonding and halogen interactions, can influence the formation of three-dimensional architectures. This information is crucial for designing drugs with desired properties and behaviors, offering a pathway for the development of novel therapeutic agents (Hazra et al., 2014).
Antibacterial Agent Development
Synthesis and QSAR studies of derivatives, including 4-Oxo-thiazolidines and 2-Oxo-azetidines, as potential antibacterial agents, demonstrate the molecule's versatility in creating effective treatments against bacterial infections. The research emphasizes the importance of structural and physicochemical parameters in determining the antibacterial activity of these compounds, contributing to the ongoing efforts in combating antibiotic resistance (Desai, Shah, Bhavsar, & Saxena, 2008).
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c17-14-7-6-13(15(18)11-14)10-16(20)19-9-8-12-4-2-1-3-5-12/h1-7,11H,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHPIDLXMLHENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B5563100.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)
![4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563119.png)

![N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5563138.png)

![1-[4-(4-methoxyphenoxy)butanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5563150.png)
![5-{3-[2-(3-methoxyphenyl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5563158.png)
![S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate](/img/structure/B5563164.png)

![4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5563179.png)

![3-isobutyl-1-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5563188.png)
![(1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5563194.png)